4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid
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Overview
Description
4-Chloro-2-(3-cyclohexylpropanamido)benzoic acid is an organic compound with the molecular formula C16H20ClNO3 and a molecular weight of 309.7879 . This compound is characterized by the presence of a chloro group, a cyclohexylpropanamido group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-cyclohexylpropanamido)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-cyclohexylpropanoic acid under specific reaction conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the amide bond between the two reactants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-cyclohexylpropanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4-Chloro-2-(3-cyclohexylpropanamido)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-(3-cyclohexylpropanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-2-(3-cyclohexylpropanamido)benzoic acid include other substituted benzoic acids and amides, such as:
- 4-chloro-2-(3-phenylpropanamido)benzoic acid
- 4-chloro-2-(3-cyclohexylbutanamido)benzoic acid
Uniqueness
The uniqueness of 4-chloro-2-(3-cyclohexylpropanamido)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20ClNO3 |
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Molecular Weight |
309.79 g/mol |
IUPAC Name |
4-chloro-2-(3-cyclohexylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C16H20ClNO3/c17-12-7-8-13(16(20)21)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,18,19)(H,20,21) |
InChI Key |
ZRQZCLKELCTHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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